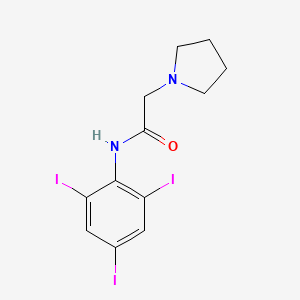

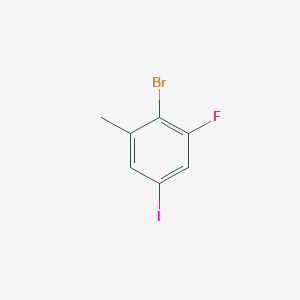

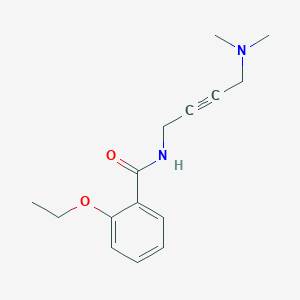

2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(pyrrolidin-1-yl)-N-(2,4,6-triiodophenyl)acetamide, also known as TAFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TAFA is a derivative of the well-known iodinated contrast agent, iohexol, and has been shown to exhibit unique properties that make it a promising tool for a variety of research applications.

Applications De Recherche Scientifique

Pharmacological Characterization of Kappa-Opioid Receptors Antagonists

Studies on compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) demonstrate high affinity for kappa-opioid receptors (KOR), suggesting potential therapeutic applications in treating depression and addiction disorders. Such compounds have shown efficacy in preclinical models, offering insights into the neurochemical pathways involved in stress, addiction, and mood disorders (Grimwood et al., 2011).

Antiprion Activity of Benzamide Derivatives

Benzamide derivatives, incorporating structural features such as the 2-(1-pyrrolidinyl)- or 2-(1-piperidyl)acetylamino group, have been synthesized and evaluated for their potential as therapeutic agents against prion diseases. These compounds have been assayed for their binding affinity to human PrP(C) and inhibition of PrP(Sc) conversion, showing promising results in vitro and in cell models (Fiorino et al., 2012).

Synthesis of Pyrrolidin-2-ones

Research focusing on the synthesis of pyrrolidin-2-ones via intramolecular cyclisation of N-(2-alken-1-yl)amides indicates potential applications in the synthesis of biologically active compounds. These processes offer routes to diastereomerically pure pyrrolidine derivatives, which could serve as building blocks for the development of new pharmaceuticals (Galeazzi et al., 1996).

PI3K Inhibitors for Cancer Therapy

Studies on the modification of compounds like N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, through the replacement of the acetamide group with alkylurea, have identified derivatives with potent antiproliferative activities against human cancer cell lines. These findings suggest the potential of such compounds in cancer therapy, particularly as PI3K inhibitors with reduced toxicity (Wang et al., 2015).

Propriétés

IUPAC Name |

2-pyrrolidin-1-yl-N-(2,4,6-triiodophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13I3N2O/c13-8-5-9(14)12(10(15)6-8)16-11(18)7-17-3-1-2-4-17/h5-6H,1-4,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYNNZFCAWRKHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=C(C=C(C=C2I)I)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13I3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2815706.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)

![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)

![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2815715.png)

![3-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)piperidine-1-carboxamide](/img/structure/B2815723.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2815727.png)